molecular formula C7H3I2KO3 B14916081 Potassium 2-carboxy-4,6-diiodophenolate

Potassium 2-carboxy-4,6-diiodophenolate

Cat. No.: B14916081
M. Wt: 428.00 g/mol
InChI Key: SNHIVWOGVZUVLO-UHFFFAOYSA-M
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Description

Potassium 2-carboxy-4,6-diiodophenolate is a chemical compound with the molecular formula C7H3I2KO3 It is known for its unique structure, which includes two iodine atoms and a carboxylate group attached to a phenolate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-carboxy-4,6-diiodophenolate can be synthesized through a series of chemical reactions involving the iodination of phenol derivatives followed by carboxylation. The typical synthetic route involves the following steps:

    Iodination: Phenol is treated with iodine and an oxidizing agent to introduce iodine atoms at the 4 and 6 positions of the phenol ring.

    Carboxylation: The diiodophenol is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylate group at the 2 position.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-carboxy-4,6-diiodophenolate undergoes various chemical reactions, including:

    Oxidation: The phenolate ring can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, deiodinated phenol derivatives, and substituted phenol compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 2-carboxy-4,6-diiodophenolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of potassium 2-carboxy-4,6-diiodophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Potassium 2-carboxy-4,6-dibromophenolate: Similar structure but with bromine atoms instead of iodine.

    Potassium 2-carboxy-4,6-dichlorophenolate: Contains chlorine atoms instead of iodine.

    Potassium 2-carboxy-4,6-difluorophenolate: Contains fluorine atoms instead of iodine.

Uniqueness

Potassium 2-carboxy-4,6-diiodophenolate is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These properties make it particularly useful in specific applications where iodine’s characteristics are advantageous.

Properties

Molecular Formula

C7H3I2KO3

Molecular Weight

428.00 g/mol

IUPAC Name

potassium;2-carboxy-4,6-diiodophenolate

InChI

InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1

InChI Key

SNHIVWOGVZUVLO-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[O-])I)I.[K+]

Origin of Product

United States

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